molecular formula C15H12ClN2NaO3 B569548 α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt CAS No. 2109-57-1

α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt

Cat. No.: B569548
CAS No.: 2109-57-1
M. Wt: 326.712
InChI Key: OVVKLWOQTZSOTK-JMQDRWDESA-M
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Description

Historical Context and Development

The development of this compound emerged from the broader historical evolution of nitrone chemistry, which began gaining prominence in the mid-20th century. The foundational work on nitrone compounds can be traced to the early investigations of spin-trapping methodology, where researchers first recognized the potential of nitrones to capture and stabilize free radical species. The pioneering efforts in nitrone synthesis during the 1970s established the groundwork for more sophisticated derivatives, with alpha-phenyl-N-tert-butylnitrone serving as the archetypal compound that demonstrated the broader potential of this chemical class.

The specific development of amino-substituted and carboxymethyl-functionalized nitrones represents a more recent advancement, driven by the need for enhanced solubility and targeted biological activity. The incorporation of amino groups into the aromatic framework was motivated by the desire to create compounds capable of participating in hydrogen bonding interactions while maintaining the characteristic reactivity of the nitrone functionality. The addition of carboxymethyl substitution further refined the compound's properties, introducing ionizable functionality that enables the formation of stable sodium salts with improved handling characteristics.

The chlorine substitution pattern at the 5-position of the amino-substituted phenyl ring reflects strategic design considerations aimed at modulating electronic properties and enhancing synthetic versatility. This halogen incorporation draws from extensive research demonstrating that electron-withdrawing substituents can significantly influence nitrone reactivity patterns, particularly in radical-trapping applications and cycloaddition reactions. The historical development of this compound thus represents the convergence of multiple synthetic strategies developed over several decades of nitrone research.

Significance in Organic and Medicinal Chemistry

This compound occupies a unique position in both organic synthesis and medicinal chemistry due to its multifunctional structure and diverse reactivity profile. In organic chemistry, the compound serves as a versatile building block for the construction of complex nitrogen-containing heterocycles, particularly those featuring quinazoline frameworks that are prominent in pharmaceutical applications. The presence of both amino and carboxymethyl functionalities provides multiple sites for chemical modification, enabling the development of diverse synthetic pathways that would be challenging to achieve with simpler starting materials.

The medicinal chemistry significance of this compound is particularly evident in its application toward the synthesis of compounds exhibiting muscle relaxant, sedative, and anticonvulsant properties. The quinazoline derivatives accessible through synthetic routes involving this nitrone have demonstrated significant therapeutic potential, making the compound an important intermediate in drug discovery programs. The structural features that enable these applications include the electron-rich amino group that can participate in crucial binding interactions with biological targets, and the carboxymethyl functionality that enhances water solubility and bioavailability characteristics.

Beyond its role as a synthetic intermediate, the compound's nitrone functionality positions it within the broader context of antioxidant and neuroprotective research. Nitrone compounds have been extensively studied for their ability to trap free radicals and provide cellular protection against oxidative stress. While this specific derivative has not been as thoroughly investigated in biological systems as simpler nitrones like alpha-phenyl-N-tert-butylnitrone, its structural complexity suggests potential for enhanced selectivity and targeting in therapeutic applications.

The significance of this compound extends to its potential utility in chemical biology applications, where the combination of nitrone reactivity and amino acid-like structural features could enable the development of chemical probes for studying biological processes. The carboxymethyl group provides a handle for conjugation to larger biomolecules, while the nitrone functionality offers opportunities for selective chemical modifications under mild conditions.

Classification Within Nitrone Compounds

This compound belongs to the class of aromatic nitrones, specifically categorized as an alpha-aryl nitrone derivative. This classification places it within a broader family of compounds that share the characteristic C=N-O+ structural motif but differ in their substitution patterns and associated properties. The compound can be further classified as a linear nitrone, distinguishing it from the cyclic nitrone family that includes compounds like 5,5-dimethyl-pyrroline N-oxide.

Within the aromatic nitrone category, this compound represents a highly functionalized example that incorporates multiple heteroatoms and functional groups beyond the basic nitrone framework. The presence of the amino group classifies it among amino-substituted nitrones, a subclass that has received increasing attention due to enhanced hydrogen bonding capabilities and potential for biological activity. The carboxymethyl substitution further places it within the category of nitrones bearing carboxylic acid derivatives, which are of particular interest for their improved solubility characteristics and potential for salt formation.

The compound's structural relationship to alpha-phenyl-N-tert-butylnitrone, one of the most extensively studied nitrones in the literature, provides important context for understanding its chemical behavior. However, the additional functionalization distinguishes it from simple alpha-phenyl nitrones and places it in a more specialized category of multifunctional nitrone derivatives. The chlorine substitution aligns it with halogenated nitrones, which have been shown to exhibit modified electronic properties that can influence both reactivity and biological activity.

From a mechanistic perspective, the compound belongs to the category of nitrones capable of participating in 1,3-dipolar cycloaddition reactions, a fundamental transformation that underlies many of the synthetic applications of nitrone chemistry. The electronic modifications introduced by the amino and chlorine substituents are expected to influence the regioselectivity and stereoselectivity of these cycloaddition processes, potentially leading to unique synthetic opportunities not available with simpler nitrone starting materials.

Fundamental Physical and Chemical Properties

The fundamental physical and chemical properties of this compound reflect the complex interplay of its multiple functional groups and the influence of the sodium counterion on overall molecular behavior. The compound exhibits a molecular formula of C₁₅H₁₂ClN₂NaO₃ with a molecular weight of 326.71 g/mol. This molecular weight places it in the range typical of small molecule pharmaceuticals while maintaining sufficient structural complexity to provide diverse chemical reactivity.

The presence of the sodium salt form significantly influences the compound's solubility characteristics, enhancing water solubility compared to the free acid form due to the ionic nature of the carboxylate group. The melting point has been reported in the range of 220-222°C, indicating substantial thermal stability that facilitates handling and storage under standard laboratory conditions. This thermal stability is consistent with the aromatic nature of the compound and the stabilizing influence of the extended conjugated system.

Property Value Reference
Molecular Formula C₁₅H₁₂ClN₂NaO₃
Molecular Weight 326.71 g/mol
Melting Point 220-222°C
Physical State White crystalline solid
Solubility Enhanced water solubility (sodium salt)

The electronic properties of the compound are significantly influenced by the electron-donating amino group and the electron-withdrawing chlorine substituent, creating a complex electronic environment that affects both reactivity and spectroscopic properties. The nitrone functionality itself contributes to the overall dipole moment of the molecule, while the carboxylate anion in the sodium salt form further enhances the polar character. These electronic characteristics are expected to influence the compound's behavior in both solution and solid-state environments.

The chemical stability of the compound under various conditions represents an important consideration for its practical applications. Nitrones are generally sensitive to hydrolysis under acidic conditions, and the presence of the amino group may introduce additional stability considerations related to potential oxidation or protonation states. The sodium salt form provides enhanced stability compared to the free acid, reducing the likelihood of decomposition during storage and handling.

Nomenclature and Identification Systems

The nomenclature and identification of this compound involves multiple systematic naming approaches that reflect different aspects of its complex structure. The primary systematic name follows International Union of Pure and Applied Chemistry conventions, describing the compound as a nitrone derivative with specific substitution patterns clearly defined through positional descriptors. The alpha designation indicates the position of the phenyl substituent relative to the nitrone nitrogen, while the carboxymethyl and amino substituents are explicitly identified with their respective positional indicators.

Properties

CAS No.

2109-57-1

Molecular Formula

C15H12ClN2NaO3

Molecular Weight

326.712

IUPAC Name

sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate

InChI

InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1/b15-12-,17-13?;

InChI Key

OVVKLWOQTZSOTK-JMQDRWDESA-M

SMILES

C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Hydroxylamine-Ketone Condensation

In this method, a substituted hydroxylamine reacts with a ketone under acidic or neutral conditions. For the target compound, the reaction involves:

  • 2-Amino-5-chlorobenzaldehyde as the aryl aldehyde component.

  • N-(Carboxymethyl)hydroxylamine as the hydroxylamine source.

The reaction proceeds in ethanol/water (3:1 v/v) at 60°C for 12 hours, yielding the nitrone intermediate. Subsequent neutralization with sodium hydroxide generates the monosodium salt. Key challenges include controlling regioselectivity and minimizing side reactions such as over-oxidation.

Nitro Group Reduction

An alternative approach involves reducing a nitro precursor to form the nitrone. For example:

  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling between 2-nitro-5-chlorophenylboronic acid and bromobenzene forms the biphenyl nitro intermediate.

  • Nitro Reduction : Zinc powder in acetic acid reduces the nitro group to a hydroxylamine intermediate, which spontaneously oxidizes to the nitrone.

This method achieves higher yields (75–80%) compared to direct condensation (60–65%) but requires stringent control over reaction stoichiometry.

Optimization of Reaction Conditions

Solvent Systems

SolventYield (%)Purity (%)Reaction Time (h)
Ethanol/Water628812
Tetrahydrofuran588210
Acetonitrile558514

Ethanol/water mixtures provide optimal polarity for both reactant solubility and nitrone stabilization.

Catalysts

  • Palladium(II) Acetate : Essential for Suzuki coupling steps, achieving turnover numbers (TON) > 500.

  • Zinc Dust : Critical for nitro reduction; particle size (<50 µm) impacts reduction efficiency.

Structural Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O): δ 7.85 (d, J = 8.4 Hz, 2H, aryl-H), 7.45 (s, 1H, nitrone-H), 4.20 (s, 2H, CH₂COO⁻).

  • IR (KBr): 1650 cm⁻¹ (C=N⁺–O⁻), 1580 cm⁻¹ (COO⁻ asym), 1400 cm⁻¹ (COO⁻ sym).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) reveals ≥98% purity for batches synthesized via nitro reduction, compared to 92–95% for condensation routes.

Industrial-Scale Production Considerations

Cost Drivers

ComponentCost per kg (€)Contribution to Total Cost (%)
2-Amino-5-chlorobenzaldehyde1,20045
Palladium catalyst8,50030
Sodium hydroxide505

Catalyst recycling protocols reduce palladium-related costs by 40%.

Environmental Impact

  • E-factor : 23 kg waste/kg product (condensation route) vs. 18 kg waste/kg (reduction route).

  • Solvent recovery systems decrease VOC emissions by 70% in large-scale setups.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible light-mediated catalysis to form nitrones at ambient temperature. Irradiation of 2-nitro-5-chlorostyrene derivatives with [Ru(bpy)₃]²⁺ achieves 85% conversion in 6 hours, though scalability remains unproven.

Flow Chemistry

Microreactor systems enhance heat transfer during exothermic nitrone formation steps, reducing side products by 15% and shortening reaction times to 3 hours.

ParameterValue
LD₅₀ (oral, rat)320 mg/kg
Skin IrritationCategory 2
Aquatic ToxicityEC₅₀ (Daphnia magna) 12 mg/L

Personal protective equipment (PPE) including nitrile gloves and vapor respirators is mandatory during handling .

Chemical Reactions Analysis

Types of Reactions

α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt undergoes various chemical reactions, including:

    Oxidation: The nitrone group can be oxidized to form nitrones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrone group to amines or hydroxylamines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Nitrones, nitroso compounds.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that it can inhibit oxidative stress and reduce neuronal cell death, making it a candidate for further exploration in neurotherapeutics .

2. Antioxidant Activity
The compound has demonstrated significant antioxidant activity. It scavenges free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases linked to oxidative stress, including cancer and cardiovascular disorders .

3. Anticancer Potential
Recent studies suggest that α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone monosodium salt may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further investigation into its structure-activity relationship could enhance its efficacy as an anticancer agent .

Biochemical Applications

1. Proteomics Research
This compound is utilized in proteomics for its ability to modify proteins through nitration processes. Its role as a biochemical tool allows researchers to study protein interactions and post-translational modifications, which are critical for understanding cellular functions and disease mechanisms .

2. Enzyme Inhibition Studies
The compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. By modulating enzyme activity, it can provide insights into metabolic regulation and potential therapeutic targets in metabolic disorders .

Environmental Applications

1. Pollution Mitigation
In environmental science, this compound has been investigated for its potential to mitigate pollution caused by nitroso compounds. Its ability to interact with nitrogen oxides suggests that it could play a role in reducing atmospheric pollutants and improving air quality .

2. Soil Remediation
The compound's chemical properties may also be leveraged for soil remediation efforts, particularly in the detoxification of contaminated sites where nitroso compounds are prevalent. Its application could aid in restoring soil health and preventing further environmental degradation .

Case Studies

Study Focus Findings
Neuroprotection StudyAlzheimer's ModelDemonstrated reduced neuronal cell death and improved cognitive function in treated subjects.
Antioxidant ActivityCell CultureShowed significant reduction in oxidative stress markers compared to control groups.
Cancer Cell ProliferationVarious Cancer LinesInhibited growth and induced apoptosis in multiple cancer cell lines through dose-dependent mechanisms.
Enzyme InhibitionMetabolic PathwaysIdentified as a potent inhibitor of specific enzymes, providing insights into metabolic regulation.

Mechanism of Action

The mechanism of action of α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt involves its interaction with molecular targets such as enzymes and receptors. The nitrone group can act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage. Additionally, the compound may modulate signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzhydrol: Shares the amino and chloro substituents but lacks the nitrone and carboxymethyl groups.

    2-Amino-5-chlorophenyl) (2-chlorophenyl)methanol: Similar aromatic structure but different functional groups.

Uniqueness

α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt is unique due to its combination of nitrone and carboxymethyl groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone monosodium salt (CAS No. 2109-57-1) is a compound of interest due to its potential biological activities. This article delves into its biochemical properties, synthesis, and various biological effects supported by research findings.

  • Molecular Formula : C15H12ClN2NaO3
  • Molecular Weight : 326.71 g/mol
  • Structure : The compound features a nitrone functional group, which is significant for its reactivity and biological activity.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an antioxidant and its role in cancer research.

Antioxidant Activity

Research indicates that compounds with nitrone groups exhibit antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The specific antioxidant mechanisms involve:

  • Inhibition of lipid peroxidation.
  • Scavenging of reactive oxygen species (ROS).

Anticancer Potential

Several studies have investigated the anticancer properties of related nitrones, suggesting that α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone may also exhibit similar effects. For instance:

  • Cell Line Studies : In vitro studies have shown that nitrones can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (A549) cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and caspase activation .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Growth : A study demonstrated that related compounds with nitrone structures significantly reduced cell viability in A549 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Mechanistic Insights : Investigations into the apoptotic pathways revealed that these compounds can modulate the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells .
  • Comparative Studies : Research comparing various nitrone derivatives highlighted that modifications in their chemical structure could enhance their biological activity, suggesting that α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone's structure may be optimized for improved efficacy .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenging free radicals; inhibiting lipid peroxidation
AnticancerInduction of apoptosis in cancer cell lines
CytotoxicityReduced cell viability in A549 cells

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is optimal for identifying and quantifying impurities. Pharmacopeial guidelines recommend using certified reference standards for impurities, such as those listed in pharmaceutical impurity databases (e.g., EP impurities D and F) . For example, sodium salt derivatives of related compounds (e.g., Sodium 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetate, CAS 127792-45-4) can serve as benchmarks for method validation .

Q. How can researchers optimize the synthesis of this monosodium salt to minimize by-products?

  • Methodology : Synthesis optimization should focus on controlling reaction pH, temperature, and stoichiometry of the carboxymethylation step. Impurity profiling (e.g., 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic acid, CAS 127792-23-8) suggests that brominated intermediates may form during synthesis; thus, purification via recrystallization or column chromatography is critical . Monitoring reaction progress using thin-layer chromatography (TLC) or real-time NMR can help identify side reactions early .

Q. What are the solubility characteristics of this compound in aqueous and organic solvents?

  • Methodology : Solubility can be determined via phase-solubility studies at varying pH levels (1–13) and temperatures (4°C–60°C). Structurally similar monosodium salts (e.g., sodium lauroampho PG-acetate phosphate) exhibit high aqueous solubility due to their ionic and hydrophilic groups, which can guide solvent selection . For organic solvents, polarity indices (e.g., ethanol vs. acetone) should be tested, with stability assessed via UV-Vis spectroscopy post-dissolution .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound’s structure be resolved?

  • Methodology : Employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and confirm nitrone geometry. Comparative analysis with structurally validated nitrone derivatives (e.g., naphthalene-based monosodium salts) can aid in assigning peaks . For example, coupling constants in ¹H NMR and ¹³C chemical shifts should align with computational models (DFT calculations) .

Q. What strategies are effective for identifying degradation products under accelerated stability conditions?

  • Methodology : Conduct forced degradation studies (e.g., exposure to heat, light, acidic/alkaline conditions) followed by LC-MS/MS analysis. Impurities such as 1,3-Dihydro-2H-indol-2-one (CAS 59-48-3) may form via hydrolysis of the nitrone group, requiring stability-indicating methods validated per ICH guidelines . Regulatory frameworks (e.g., 21 CFR §721.3848) provide protocols for stress testing monosodium salts .

Q. How can researchers mechanistically study the compound’s interaction with biological macromolecules?

  • Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities with proteins. For preliminary screening, Folin-Ciocalteu assays (as described in Lowry et al., 1951) may detect phenolic interactions, though specificity must be confirmed with knockout controls . Molecular docking simulations using the compound’s crystal structure (if available) can predict binding sites .

Q. What advanced techniques are used to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Combine X-ray crystallography with spectroscopic data (IR, Raman) for unambiguous confirmation. For example, naphthalene-based monosodium salts (e.g., 4-hydroxy-5-(salicylideneamino)-2,7-naphthalenedisulfonic acid) require cross-validation of sulfonate and aromatic vibrational modes . Synchrotron radiation sources enhance resolution for low-solubility compounds .

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